4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2/c23-22(24,25)19-17-8-4-5-9-18(17)28(27-19)13-12-26-20(29)21(10-14-30-15-11-21)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTOXOVVQSBHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group and an indazole moiety. Its chemical formula is . The presence of the trifluoromethyl group significantly influences its biological properties by enhancing lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Antidiabetic Activity :
- In vitro studies have shown that the compound exhibits significant inhibition of alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism. The observed IC50 values for these activities suggest potent antidiabetic potential, comparable to standard medications like acarbose.
- Table 1 summarizes the enzyme inhibition results:
Enzyme Concentration (μM) % Inhibition IC50 (μM) Alpha-Glucosidase 500 83.13 6.28 Alpha-Amylase 500 78.85 4.58 -
Antioxidant Activity :
- The compound has demonstrated antioxidant properties through DPPH radical scavenging assays. The IC50 for antioxidant activity was found to be 2.36 μM, indicating a strong capacity to neutralize free radicals.
- Comparison with ascorbic acid (IC50 = 0.85 μM) shows that while effective, the compound's antioxidant activity is slightly lower than that of this standard.
-
Protein Tyrosine Phosphatase 1B Inhibition :
- This compound also inhibits protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes treatment. The IC50 value recorded was 0.91 μM, which is competitive with known inhibitors such as ursolic acid (IC50 = 1.35 μM).
The mechanisms underlying the biological activities of this compound are attributed to its structural features:
- Inhibition of Enzymatic Activity : The trifluoromethyl group likely enhances binding affinity to target enzymes by improving hydrophobic interactions.
- Antioxidant Mechanism : The ability to scavenge free radicals may involve electron donation from the indazole structure, stabilizing reactive species.
Case Studies
Recent research has highlighted specific case studies involving this compound:
- A study investigated its effects on diabetic mice models, where administration led to significant reductions in blood glucose levels compared to control groups.
- Another study explored its cytotoxic effects on cancer cell lines, revealing potential anti-cancer properties that warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several pharmacologically active molecules, including SNX-2112 (PF-04928473) and Goxalapladib, as well as the tetrahydroquinoline derivative from the European Patent Bulletin (). Key similarities and differences are outlined below:
*Note: The molecular formula of the target compound can be inferred as C23H25F3N2O2 based on its IUPAC name.
- Core Heterocycles: The target compound’s oxane core contrasts with SNX-2112’s benzamide and Goxalapladib’s naphthyridine. Oxanes (tetrahydropyrans) are known for improving solubility and bioavailability compared to aromatic rings . The trifluoromethyl-tetrahydroindazol group is shared with SNX-2112, a feature critical for HSP90 inhibition due to hydrophobic interactions in the ATP-binding pocket .
- Goxalapladib’s methoxyethyl-piperidine and biphenyl substituents contribute to its larger size and specificity for Lp-PLA2 .
Functional and Pharmacological Comparison
- Target Specificity: SNX-2112’s HSP90 inhibition is well-documented in oncology, where it disrupts chaperone-mediated protein folding in cancer cells . The target compound’s structural resemblance suggests similar mechanisms, though its oxane core may modify binding kinetics. Goxalapladib’s activity against Lp-PLA2 highlights the role of trifluoromethyl biphenyl motifs in enzyme inhibition, a motif absent in the target compound but present in the tetrahydroquinoline derivative from .
- Therapeutic Potential: SNX-2112 demonstrates oral bioavailability and efficacy in xenograft models, while Goxalapladib’s larger size may limit blood-brain barrier penetration, restricting it to peripheral targets like atherosclerosis . The target compound’s smaller size (~464 Da inferred) could favor CNS penetration if required.
Pharmacokinetic and Physicochemical Properties
- Solubility : SNX-2112 is soluble in DMSO, a common feature of hydrophobic HSP90 inhibitors . The target compound’s oxane core may improve aqueous solubility compared to purely aromatic systems.
- Metabolic Stability : The trifluoromethyl group in all compounds reduces metabolic degradation by cytochrome P450 enzymes, a shared advantage for prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
